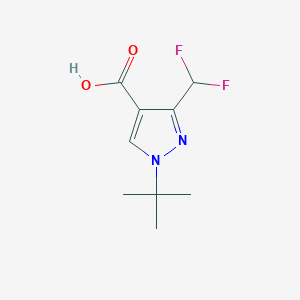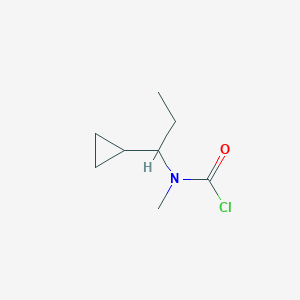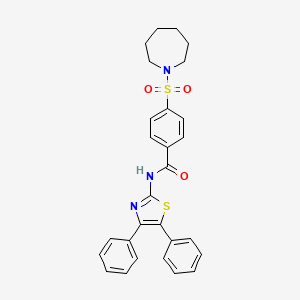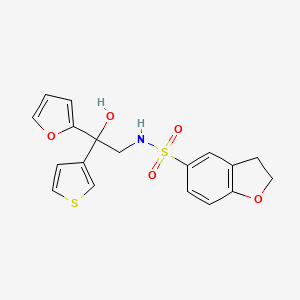
1-Tert-butyl-3-(difluoromethyl)pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-3-(difluoromethyl)pyrazole-4-carboxylic acid is an organic compound with the CAS Number: 1494107-12-8 . It has a molecular weight of 174.19 .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with dichloro ethyl acetoacetate as a raw material, which reacts with a Vilsmeier reagent under the action of an alkali to obtain an intermediate . This intermediate then undergoes a cyclization reaction with methyl hydrazine to form 1-methyl-3-dichloromethyl-ethyl-4-pyrazole carboxylate . A halogen exchange reaction with a fluorination reagent is then carried out to obtain 3-(difluoromethyl)-1-methyl-1H-ethyl-4-pyrazole carboxylate . Finally, a hydrolysis reaction is performed on this intermediate with a sodium hydroxide solution, followed by neutralization treatment with an acid to obtain high-purity 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H12F2N2/c1-8(2,3)12-5-4-6(11-12)7(9)10/h4-5,7H,1-3H3 .Chemical Reactions Analysis
The compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides . Several recently marketed compounds have the same scaffold, leading to a growing global demand for this key intermediate .Mecanismo De Acción
The compound is part of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs), also called complex II inhibitors . These inhibitors are applied against a wide range of phytopathogens, including seed- and soil-borne diseases, as well as many different foliar cereal, fruit, and vegetable diseases .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment is advised .
Propiedades
IUPAC Name |
1-tert-butyl-3-(difluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-9(2,3)13-4-5(8(14)15)6(12-13)7(10)11/h4,7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXBQRPTNFDEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Bis(3-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2866012.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2866013.png)
![4-Bromo-2,5-dimethoxy-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2866015.png)
![5-Methyl-4-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2866017.png)



![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2866026.png)

![2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2866028.png)

